molecular formula C7H5F2NO2 B3026758 2,5-Difluoro-3-nitrotoluene CAS No. 1093758-82-7

2,5-Difluoro-3-nitrotoluene

Cat. No.: B3026758
CAS No.: 1093758-82-7
M. Wt: 173.12
InChI Key: JPBHCSGGXITIHO-UHFFFAOYSA-N
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Description

2,5-Difluoro-3-nitrotoluene is a fluorinated aromatic compound with a toluene backbone substituted by two fluorine atoms at the 2- and 5-positions and a nitro group at the 3-position (molecular formula: C₇H₄F₂NO₂; molecular weight: 172.11 g/mol). This compound is part of a broader class of fluorinated nitroaromatics, which are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their electron-withdrawing substituents that enhance stability and reactivity . It is commercially available in high purity (e.g., 5g for €193.00) through suppliers like CymitQuimica, reflecting its utility in specialized synthetic workflows .

Properties

IUPAC Name

2,5-difluoro-1-methyl-3-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO2/c1-4-2-5(8)3-6(7(4)9)10(11)12/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPBHCSGGXITIHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40717241
Record name 2,5-Difluoro-1-methyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093758-82-7
Record name 2,5-Difluoro-1-methyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Difluoro-3-nitrotoluene typically involves the nitration of 2,5-difluorotoluene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

C₇H₆F₂+HNO₃C₇H₅F₂NO₂+H₂O\text{C₇H₆F₂} + \text{HNO₃} \rightarrow \text{C₇H₅F₂NO₂} + \text{H₂O} C₇H₆F₂+HNO₃→C₇H₅F₂NO₂+H₂O

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance safety. The use of catalysts and optimized reaction parameters can improve yield and purity.

Types of Reactions:

    Reduction: this compound can undergo reduction reactions to form 2,5-difluoro-3-aminotoluene. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The nitro group in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions. For example, reacting with sodium methoxide can replace the nitro group with a methoxy group.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, iron powder with hydrochloric acid.

    Substitution: Sodium methoxide in methanol, potassium hydroxide in ethanol.

Major Products:

    Reduction: 2,5-Difluoro-3-aminotoluene.

    Substitution: 2,5-Difluoro-3-methoxytoluene.

Scientific Research Applications

2,5-Difluoro-3-nitrotoluene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various fluorinated aromatic compounds, which are valuable in materials science and pharmaceuticals.

    Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules, aiding in the study of enzyme interactions and metabolic pathways.

    Medicine: Fluorinated compounds, including this compound derivatives, are explored for their potential as pharmaceutical agents due to their unique properties, such as increased metabolic stability.

    Industry: It is used in the production of specialty chemicals and advanced materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 2,5-Difluoro-3-nitrotoluene depends on its chemical reactivity. The presence of electron-withdrawing fluorine atoms and the nitro group makes the compound susceptible to nucleophilic attack. In biological systems, its derivatives may interact with specific enzymes or receptors, altering their activity. The exact molecular targets and pathways can vary based on the specific application and derivative used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

To contextualize 2,5-Difluoro-3-nitrotoluene, we compare it with structurally or functionally related nitro- and fluorinated compounds:

1-(3-Fluorophenyl)bicyclo[1.1.1]pentane: A bicyclic fluorinated compound with a single fluorine substituent.

2-Nitrofluorene: A nitro-substituted fluorene (C₁₃H₉NO₂; MW 211.21 g/mol), used as an environmental analytical standard due to its stability and detectability .

5-Nitro-2-furaldehyde: A furan derivative (C₅H₃NO₄; MW 141.08 g/mol) with a nitro group and aldehyde functionality, likely employed in heterocyclic synthesis .

Data Table Comparing Key Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions CAS RN Primary Applications Price (Quantity)
This compound C₇H₄F₂NO₂ 172.11 2-F, 5-F, 3-NO₂ Not provided Synthetic intermediates €193.00 (5g)
1-(3-Fluorophenyl)bicyclo[1.1.1]pentane Not provided Not provided 3-F on phenyl 54-PC405685 Specialty chemicals €835.00 (1g)
2-Nitrofluorene C₁₃H₉NO₂ 211.21 2-NO₂ on fluorene 607-57-8 Environmental analysis standard ¥10,000 (100mg)
5-Nitro-2-furaldehyde C₅H₃NO₄ 141.08 5-NO₂, 2-CHO on furan 698-63-5 Organic synthesis ¥9,700 (10g)

Cost Analysis and Availability

This compound is moderately priced (€193.00/5g), whereas 1-(3-Fluorophenyl)bicyclo[1.1.1]pentane is significantly costlier (€835.00/1g), reflecting synthetic complexity or low-scale production . 5-Nitro-2-furaldehyde’s lower price (¥9,700/10g) aligns with its simpler structure and broader commercial use .

Biological Activity

2,5-Difluoro-3-nitrotoluene (DFNT) is a fluorinated aromatic compound that has garnered attention for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structural features, particularly the presence of fluorine and nitro groups, contribute to its biological activity and reactivity. This article aims to explore the biological activity of DFNT, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C₇H₅F₂N₃O₂
  • Molecular Weight : 173.119 g/mol
  • CAS Number : 1093758-82-7

DFNT is characterized by its two fluorine atoms and a nitro group attached to the aromatic ring. This configuration enhances its metabolic stability and alters its interaction with biological systems.

The biological activity of DFNT can be attributed to its chemical reactivity. The electron-withdrawing nature of the fluorine atoms and the nitro group makes DFNT susceptible to nucleophilic attack, allowing it to interact with various biological molecules such as enzymes and receptors. The specific molecular targets and pathways may vary depending on the derivative used in experimental settings.

MechanismDescription
Enzyme Interaction DFNT derivatives may inhibit or activate specific enzymes involved in metabolic pathways.
Receptor Modulation The compound may bind to receptors, altering their activity and downstream signaling.
Cytotoxic Effects Certain derivatives have shown potential in inducing apoptosis in cancer cells.

1. Pharmaceutical Development

DFNT has been explored for its potential as a pharmaceutical agent due to its ability to serve as an intermediate in synthesizing fluorinated analogs of biologically active molecules. These analogs can enhance drug efficacy through increased metabolic stability and improved bioavailability.

2. Cancer Research

Research indicates that compounds similar to DFNT can induce cell death in various cancer cell lines while exhibiting low toxicity to normal cells. For instance, studies have demonstrated that modifications to the aromatic rings significantly influence the cytotoxicity against tumor cells .

Case Study: Styryl Benzyl Sulfones

A study involving styryl benzyl sulfones demonstrated that substituents on the aromatic rings critically affect their anticancer activity. Compounds derived from DFNT analogs were tested for their ability to induce apoptosis in resistant cancer cell lines, revealing promising results for future therapeutic applications .

3. Environmental Impact

DFNT's potential as an environmental contaminant has also been studied. Its biodegradation pathways reveal interactions with microbial systems capable of metabolizing such compounds, which could inform strategies for bioremediation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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